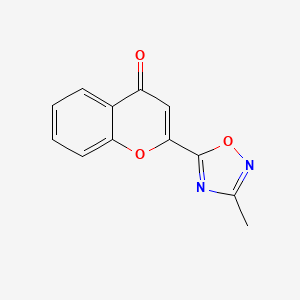

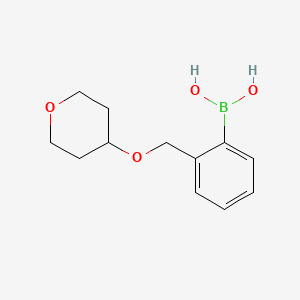

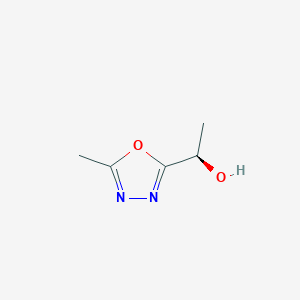

![molecular formula C11H9N5O B1454680 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1330043-94-1](/img/structure/B1454680.png)

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. One such method involves the reaction of appropriate precursors under specific conditions. For instance, a recent study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, including our target compound, using scaffold hopping and computer-aided drug design . The synthetic route may involve various steps, such as cyclization, functional group transformations, and purification.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Research has demonstrated innovative methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis. For instance, a study describes a facile, regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs, highlighting the efficiency and convenience of the synthesis process under ultrasound irradiation, which also revealed promising anti-inflammatory and anti-cancer activities of the synthesized compounds (Kaping et al., 2016).

Mechanistic Insights into Pyrimidine Transformations

Another study explored the conversion of 4-methoxy-5-nitropyrimidine into various derivatives, providing mechanistic insights into the transformations of pyrimidines into pyrazoles, which are crucial for the development of new synthetic routes (Biffin et al., 1968).

Biological Activity

Research on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various pyrazolo derivatives, including pyrazolo[1,5-a]pyrimidines, has expanded the understanding of these compounds' potential in medicinal chemistry. These studies have identified compounds with significant antimicrobial activity, underscoring the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives (Zaki et al., 2016).

Luminescence and Bioaffinity Applications

Lanthanide complexes involving pyrazole-containing complexing acids have been synthesized, with luminescence properties being measured. These complexes, including derivatives of pyrazolo[1,5-a]pyrimidines, show promise for bioaffinity applications due to their stable luminescence yields and the possibility of attaching to biomolecules (Rodríguez-Ubis et al., 1997).

Antioxidant and Anti-inflammatory Activities

The synthesis and evaluation of toxicity and antioxidant activity of pyrazoline derivatives, a related class of compounds, indicate the potential for 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine derivatives to possess significant biological activities. These studies contribute to a growing body of evidence supporting the exploration of these compounds for therapeutic uses (Jasril et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine affects several biochemical pathways. The most notable is the Ras/Erk pathway, which is associated with cell proliferation . Inhibition of CDK2 disrupts this pathway, leading to a decrease in cell proliferation .

Pharmacokinetics

These properties, which include good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms, contribute to the compound’s bioavailability .

Result of Action

The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a significant reduction in cell proliferation. This is due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-17-10-2-3-13-11(15-10)8-6-14-16-5-4-12-7-9(8)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAKTNUQPXTDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C2=C3C=NC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

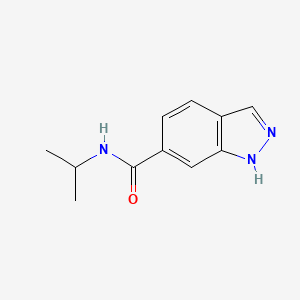

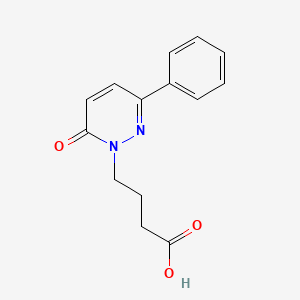

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)